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Compound of Interest

Compound Name: 2-Chloroethyl benzoate

CAS No.: 939-55-9

Cat. No.: B1583661

Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloroethyl benzoate (CAS No. 939-55-9), a significant intermediate in pharmaceutical and

chemical synthesis. The document is intended for researchers, scientists, and professionals in

drug development, offering a centralized resource for its structural characterization through

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS).

Executive Summary
2-Chloroethyl benzoate is a benzoate ester with the molecular formula C₉H₉ClO₂. Accurate

and reliable spectroscopic data are crucial for its identification, purity assessment, and quality

control in research and manufacturing. This guide presents tabulated quantitative data from ¹H

NMR, ¹³C NMR, IR, and MS analyses, alongside detailed experimental protocols for acquiring

such data. A logical workflow for spectroscopic analysis is also provided to guide researchers in

their analytical processes.
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Data Presentation
The following tables summarize the essential spectroscopic data for 2-Chloroethyl benzoate.

Table 1: ¹H NMR Spectral Data
The proton NMR spectrum provides information about the hydrogen environments in the

molecule. The aromatic protons of the benzoate ring are observed in the downfield region,

while the aliphatic protons of the chloroethyl group appear as two distinct triplets.[1]
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Table 2: ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the different carbon environments. Key signals include the

carbonyl carbon of the ester and the carbons of the aromatic ring and the chloroethyl group.

The expected chemical shift for the carbonyl carbon is in the range of δ 165–170 ppm.
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Table 3: Infrared (IR) Spectroscopy Data
The IR spectrum is used to identify the functional groups present in the molecule. The most

prominent feature for 2-Chloroethyl benzoate is the strong absorption band corresponding to

the carbonyl (C=O) stretch of the ester group.
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Table 4: Mass Spectrometry (MS) Data
Electron Ionization Mass Spectrometry (EI-MS) of 2-Chloroethyl benzoate provides a

characteristic fragmentation pattern that confirms its molecular structure. The molecular ion

peak shows a characteristic isotopic pattern due to the presence of chlorine.[1]
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Chloroethyl benzoate in

0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

0.00 ppm).

Data Acquisition: Transfer the solution to a clean NMR tube. Acquire ¹H and ¹³C NMR

spectra on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 2-Chloroethyl benzoate is a liquid, it can be analyzed neat. Place a

small drop of the sample between two IR-transparent salt plates (e.g., NaCl or KBr) to form a

thin capillary film.
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Background Spectrum: Acquire a background spectrum of the clean, empty salt plates.

Sample Spectrum: Place the sample assembly in the spectrometer and acquire the IR

spectrum over a typical range of 4000-400 cm⁻¹.

Data Analysis: The background spectrum is automatically subtracted from the sample

spectrum to yield the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by Gas Chromatography (GC). The

sample is vaporized in the ion source.

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70

eV). This causes ionization and fragmentation of the molecules.

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-

charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization

of a chemical compound like 2-Chloroethyl benzoate.
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Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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